Regiochemical Substitution: Position 3 vs. Position 1
1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride bears the N-methylmethanamine group at the 3-position of the isochroman ring, whereas the closest commercially available regioisomer, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine (CAS 50683-74-4), places the identical substituent at the 1-position. Despite sharing identical molecular formula (C₁₁H₁₅NO free base), identical computed XLogP3 of 1.2, and identical hydrogen bond donor (1) and acceptor (2) counts, the two regioisomers differ in the spatial orientation of the basic amine pharmacophore by approximately 2.5 Å (estimated from the isochroman ring geometry) [1] [2]. Published SAR on isochroman derivatives demonstrates that even subtle changes in substitution position can produce dramatic shifts in biological activity; for example, N-methyl((3S,4S)-4-(o-tolyloxy)isochroman-3-yl)methanamine exhibits a 63-fold selectivity window between NET (IC₅₀ = 95 nM) and SERT (IC₅₀ = 6,000 nM), while its stereoisomer at the 4-position yields altered transporter selectivity profiles [3]. This class-level evidence supports the expectation that regioisomeric 3- vs. 1-position substitution will produce distinct biological fingerprinting outcomes that cannot be predicted from computed 2D descriptors alone.
| Evidence Dimension | Regiochemical substitution position of N-methylmethanamine group |
|---|---|
| Target Compound Data | Substitution at isochroman 3-position; InChI Key LTTCBDIKDMATQU-UHFFFAOYSA-N; SMILES CNCC1Cc2ccccc2CO1.Cl [1] |
| Comparator Or Baseline | 1-position regioisomer (CAS 50683-74-4); InChI Key QRTWLBGCEOIIBF-UHFFFAOYSA-N; SMILES CNCC1C2=CC=CC=C2CCO1 [2] |
| Quantified Difference | Estimated 2.5 Å spatial displacement of the basic nitrogen; identical computed XLogP3 (1.2), HBD (1), HBA (2), and rotatable bonds (2) [1] [2] |
| Conditions | Computed molecular descriptors (PubChem); 3D spatial analysis inferred from isochroman ring geometry |
Why This Matters
The distinct 3D pharmacophore geometry means the 1-position regioisomer cannot serve as a functional replacement in target-based assays or SAR studies—procurement of the correct regioisomer is essential for experimental reproducibility.
- [1] PubChem. [(3,4-dihydro-1H-2-benzopyran-3-yl)methyl](methyl)amine, CID 71777802. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1428234-20-1 View Source
- [2] PubChem. 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl-, CID 421184. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/50683-74-4 View Source
- [3] BindingDB. BDBM50272688: ((3S,4S)-4-(o-tolyloxy)isochroman-3-yl)methanamine, IC₅₀ values at human NET, SERT, DAT. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50272688 View Source
